Aldolase
Description
Properties
CAS No. |
9024-52-6 |
|---|---|
Molecular Formula |
C192H206F4N14O18 |
Molecular Weight |
3074 g/mol |
IUPAC Name |
methyl 3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate |
InChI |
InChI=1S/2C32H32FN3O3.2C32H35FN2O3.2C32H36N2O3/c2*1-35-30-14-13-26(18-27(30)20-34-35)24-11-8-22(9-12-24)21-36(32(38)25-6-4-3-5-7-25)29-17-23(16-28(33)19-29)10-15-31(37)39-2;2*1-34(2)28-17-15-24(16-18-28)26-13-14-27(30(33)21-26)22-35(32(37)25-9-5-4-6-10-25)29-11-7-8-23(20-29)12-19-31(36)38-3;2*1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h2*8-20,25H,3-7,21H2,1-2H3;2*7-8,11-21,25H,4-6,9-10,22H2,1-3H3;2*7-8,11-22,28H,4-6,9-10,23H2,1-3H3 |
InChI Key |
SLXZHCVHPRXNOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC=C(C=C3)CN(C4=CC(=CC(=C4)C=CC(=O)OC)F)C(=O)C5CCCCC5)C=N1.CN1C2=C(C=C(C=C2)C3=CC=C(C=C3)CN(C4=CC(=CC(=C4)C=CC(=O)OC)F)C(=O)C5CCCCC5)C=N1.CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4.CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4.CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4)F.CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Tissue-Specific Expression of Aldolase Isozymes A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue-specific expression of the three human aldolase isozymes: this compound A (ALDOA), this compound B (ALDOB), and this compound C (ALDOC). Fructose-1,6-bisphosphate this compound is a key enzyme in glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). The differential expression of its isozymes across various tissues reflects their specialized metabolic roles.
Quantitative Data on Tissue-Specific Expression
The expression of this compound isozymes is tightly regulated at both the mRNA and protein levels, leading to distinct tissue-specific profiles.
mRNA Expression Levels
The following table summarizes the mRNA expression levels of ALDOA, ALDOB, and ALDOC across a range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) project. The values are presented in normalized Transcripts Per Million (nTPM).
| Tissue | This compound A (ALDOA) nTPM | This compound B (ALDOB) nTPM | This compound C (ALDOC) nTPM |
| Muscle - Skeletal | 2588.5 | 0.2 | 2.9 |
| Heart - Atrial Appendage | 897.3 | 0.3 | 12.4 |
| Heart - Left Ventricle | 863.9 | 0.3 | 11.8 |
| Liver | 108.7 | 1584.1 | 0.5 |
| Kidney - Cortex | 152.1 | 1089.6 | 0.6 |
| Small Intestine - Terminal Ileum | 143.8 | 684.5 | 1.1 |
| Brain - Cerebellum | 151.3 | 0.1 | 248.7 |
| Brain - Cortex | 185.9 | 0.1 | 156.4 |
| Brain - Hippocampus | 158.2 | 0.1 | 189.2 |
| Adipose - Subcutaneous | 385.1 | 0.5 | 1.9 |
| Lung | 289.4 | 0.4 | 3.7 |
| Spleen | 315.7 | 0.3 | 1.8 |
| Whole Blood | 15.6 | 0.1 | 0.1 |
Data Source: The Human Protein Atlas, GTEx dataset.[1][2][3]
Protein Abundance
The following table presents the relative protein abundance of this compound A, B, and C in various human tissues, with data compiled from the PaxDb database. The values are in parts per million (ppm).
| Tissue | This compound A (ALDOA) Abundance (ppm) | This compound B (ALDOB) Abundance (ppm) | This compound C (ALDOC) Abundance (ppm) |
| Skeletal Muscle | 2494 | Not Detected | Not Detected |
| Heart | 2494 | Not Detected | Not Detected |
| Liver | 2494 | 261 | 517 |
| Kidney | 2494 | 261 | 517 |
| Brain | 2494 | Not Detected | 517 |
| Whole Organism (Integrated) | 2494 | 261 | 517 |
Data Source: PaxDb: Protein Abundance Database.[4][5][6][7] Note: PaxDb provides integrated datasets which may represent a whole organism or specific tissues. The provided values are from the most comprehensive human datasets available. "Not Detected" indicates that the protein was not quantified in the available datasets for that specific tissue.
Signaling Pathways Regulating this compound Isozyme Expression
The tissue-specific expression of this compound isozymes is controlled by complex signaling pathways and transcription factors.
Wnt Signaling Pathway
All three this compound isozymes, A, B, and C, have been shown to positively regulate the canonical Wnt signaling pathway.[8][9][10] This occurs through a mechanism independent of their enzymatic activity in glycolysis. The this compound proteins can disrupt the interaction between glycogen (B147801) synthase kinase 3β (GSK-3β) and Axin, a key component of the β-catenin destruction complex. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[8][10]
Hypoxia-Inducible Factor 1 (HIF-1) Signaling
The expression of this compound A is upregulated under hypoxic conditions through the action of Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a key transcription factor that orchestrates the cellular response to low oxygen levels, in part by activating the transcription of genes involved in glycolysis. The promoter of the ALDOA gene contains hypoxia response elements (HREs) to which HIF-1α binds, thereby inducing gene expression.
Transcriptional Regulation of this compound C in the Brain
The brain-specific expression of this compound C is controlled by a complex interplay of transcription factors that bind to specific elements in the ALDOC gene promoter. Key transcription factors include Sp1 and members of the Krox family (Krox20/Krox24). The neuron-restrictive silencer factor (NRSF) may also play a role in repressing ALDOC expression in non-neuronal tissues.[11]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the tissue-specific expression of this compound isozymes.
This compound Activity Assay
This colorimetric assay measures the total this compound activity in a sample.
Principle: this compound catalyzes the conversion of fructose-1,6-bisphosphate to glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). In a coupled reaction, the DHAP is converted to glycerol-3-phosphate with the concurrent oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the this compound activity.
Materials:
-
This compound Assay Buffer (e.g., 25 mM HEPES, pH 7.5)
-
Fructose-1,6-bisphosphate (FBP) substrate solution
-
NADH
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation: Homogenize tissue samples in ice-cold this compound Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing this compound Assay Buffer, NADH, TPI, and GDH.
-
Assay:
-
Add the reaction mixture to each well of a 96-well plate.
-
Add the sample (tissue lysate) to the wells.
-
Initiate the reaction by adding the FBP substrate solution.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 5-10 minutes at 37°C.
-
-
Calculation: Calculate the rate of NADH oxidation (change in absorbance per minute). Use the molar extinction coefficient of NADH to convert this rate into enzyme activity units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute. Normalize the activity to the protein concentration of the sample (U/mg protein).
Northern Blot Analysis
This technique is used to determine the mRNA expression levels of the this compound isozymes.
Principle: Total RNA is extracted from tissues, separated by size via gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the target this compound isozyme mRNA.
Materials:
-
Total RNA extraction kit
-
Formaldehyde, formamide, MOPS buffer for denaturing agarose (B213101) gel electrophoresis
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Labeled DNA or RNA probe specific for ALDOA, ALDOB, or ALDOC
-
Wash buffers (e.g., SSC with SDS)
-
Phosphorimager or X-ray film for detection
Procedure:
-
RNA Extraction: Isolate total RNA from tissue samples using a commercial kit or standard protocols. Assess RNA integrity.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer. Then, hybridize with a labeled probe specific for the target this compound mRNA overnight at an appropriate temperature (e.g., 42°C for DNA probes, 68°C for RNA probes).
-
Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensity and normalize to a housekeeping gene to determine relative mRNA expression levels.
Western Blot Analysis
This method is used to detect and quantify the protein levels of the this compound isozymes.
Principle: Proteins from tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using an antibody specific to the target this compound isozyme.
Materials:
-
Tissue lysis buffer with protease inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for this compound A, B, or C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse tissue samples in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-Aldolase A, goat anti-Aldolase B, mouse anti-Aldolase C) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC)
IHC is used to visualize the localization of this compound isozymes within tissue sections.
Principle: A specific primary antibody binds to the this compound protein in a tissue section. This binding is then detected by a secondary antibody conjugated to an enzyme that catalyzes a color-producing reaction, or to a fluorophore.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibodies specific for this compound A, B, or C[12][13][14]
-
Biotinylated secondary antibody and avidin-biotin-peroxidase complex (ABC method) or a polymer-based detection system
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific binding sites with blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex, or with a polymer-based detection reagent.
-
Chromogen Development: Develop the color reaction with DAB.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Microscopy: Examine the stained sections under a microscope to determine the cellular and subcellular localization of the this compound isozyme.[15]
Conclusion
The tissue-specific expression of this compound isozymes A, B, and C is a clear example of metabolic specialization at the molecular level. This compound A is predominantly found in muscle and heart, tissues with high glycolytic rates for energy production. This compound B is primarily expressed in the liver, kidney, and small intestine, where it plays a crucial role in both glycolysis and gluconeogenesis, as well as fructose (B13574) metabolism. This compound C is characteristic of the brain and nervous tissue, suggesting a specialized role in neuronal energy metabolism. The distinct regulatory mechanisms governing the expression of these isozymes, including their involvement in signaling pathways such as Wnt and HIF-1, provide multiple avenues for further research and potential therapeutic intervention in diseases where this compound expression is dysregulated. The experimental protocols detailed in this guide provide a robust framework for investigating the expression and function of these critical metabolic enzymes.
References
- 1. Tissue expression of ALDOB - Summary - The Human Protein Atlas [v23.proteinatlas.org]
- 2. Tissue expression of ALDOC - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Tissue expression of ALDOA - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. pax-db.org [pax-db.org]
- 5. pax-db.org [pax-db.org]
- 6. pax-db.org [pax-db.org]
- 7. pax-db.org [pax-db.org]
- 8. This compound positively regulates of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pax-db.org [pax-db.org]
- 11. Regulation of Aldosterone and Cortisol Production by the Transcriptional Repressor Neuron Restrictive Silencer Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound A Antibody | Cell Signaling Technology [cellsignal.com]
- 13. This compound B Polyclonal Antibody (PA5-30218) [thermofisher.com]
- 14. ALDOC Antibodies [antibodies-online.com]
- 15. pax-db.org [pax-db.org]
a
It appears that the topic you have provided is "a," which is too broad and abstract to develop into a detailed technical guide or whitepaper for an audience of researchers, scientists, and drug development professionals.
To provide you with a meaningful and accurate in-depth guide, please specify a concrete scientific or technical topic. For example, you could provide the name of a specific:
-
Protein or Gene: (e.g., "p53," "CRISPR-Cas9")
-
Signaling Pathway: (e.g., "mTOR signaling pathway," "Wnt signaling pathway")
-
Drug or Molecule: (e.g., "Aspirin," "Paclitaxel")
-
Disease or Condition: (e.g., "Alzheimer's disease," "Type 2 diabetes")
-
Scientific Technique or Technology: (e.g., "Next-Generation Sequencing," "Mass Spectrometry")
Once you provide a more specific topic, I will be able to gather the necessary information and generate the comprehensive technical guide you have requested, complete with data tables, experimental protocols, and Graphviz diagrams.
Aldolase C: A Multifaceted Enzyme in Brain Function and Neuronal Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Aldolase C (ALDOC), also known as zebrin II, is a key glycolytic enzyme with a pronounced and functionally significant expression in the central nervous system (CNS). While its canonical role lies in the catalysis of fructose-1,6-bisphosphate cleavage, emerging evidence has illuminated a host of non-glycolytic, or "moonlighting," functions that position ALDOC as a critical player in neuronal development, function, and pathology. This technical guide provides a comprehensive overview of this compound C, detailing its expression patterns, enzymatic activity, and multifaceted roles in the brain. We present quantitative data in structured tables, provide detailed experimental methodologies, and visualize key pathways and workflows to offer a thorough resource for researchers, scientists, and drug development professionals.
Introduction: The this compound Isozyme Family
Fructose-1,6-bisphosphate this compound is a ubiquitous enzyme crucial for glycolysis and gluconeogenesis.[1][2] Vertebrates express three isozymes with distinct tissue distributions and kinetic properties: this compound A (muscle and erythrocytes), this compound B (liver, kidney, and small intestine), and this compound C (brain and neuronal tissue).[1] While all three catalyze the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P), their substrate specificities and regulatory mechanisms are adapted to the metabolic needs of their respective tissues.[3][4] this compound C, the focus of this guide, exhibits properties intermediate to Aldolases A and B and is particularly enriched in the brain.[5]
Molecular Biology and Expression of this compound C in the CNS
The human ALDOC gene is located on chromosome 17.[3] Its expression is highly specific within the CNS, with the highest levels observed in the cerebellum.[6] Studies in transgenic mice have identified specific upstream regulatory elements in the Aldoc gene promoter that direct its expression to distinct neuronal populations.[7][8]
Cellular Localization and Distribution
Immunohistochemical studies have revealed a precise and heterogeneous distribution of this compound C in the brain:
-
Purkinje Cells of the Cerebellum: ALDOC is most famously known for its expression in subpopulations of Purkinje cells, where it is referred to as zebrin II.[9][10][11] This expression is not uniform; instead, it forms a complex pattern of parasagittal stripes of ALDOC-positive and ALDOC-negative cells.[9][10][11][12] These stripes are functionally significant, correlating with the topography of climbing and mossy fiber inputs and defining distinct functional units or "microzones" within the cerebellar cortex.[9][13][14]
-
Astrocytes: Prominent staining for this compound C is observed in astrocytes throughout the cerebrum.[15][16]
-
Other Neuronal Populations: High levels of ALDOC expression are also found in cartwheel cells of the dorsal cochlear nucleus, the sensory epithelium of the inner ear, and all major types of retinal cells.[9][11] Moderate expression is seen in satellite cells of the dorsal root ganglion.[9][11] Faint staining has also been occasionally observed in other large neurons of the cerebral cortex.[16]
The distinct striped expression pattern in the cerebellum is a conserved feature across mammalian species and is thought to reflect a fundamental organizational principle of the cerebellar cortex.[11]
Enzymatic Function and Kinetics
This compound C's primary enzymatic role is the catalysis of the fourth step in glycolysis.[3] It facilitates the reversible cleavage of fructose-1,6-bisphosphate and fructose-1-phosphate (B91348).[3]
Quantitative Data on this compound Isozyme Kinetics
The three this compound isozymes exhibit different affinities for their substrates, fructose-1,6-bisphosphate (FBP) and fructose-1-phosphate (F1P). These differences are reflected in their kinetic parameters.
| Isozyme | Substrate | Km (μM) | Relative Activity (FBP/F1P ratio) | Primary Tissue |
| This compound A | FBP | 10-20 | ~50 | Muscle, Brain |
| F1P | 10,000-20,000 | |||
| This compound B | FBP | 4-6 | ~1 | Liver, Kidney |
| F1P | 300-500 | |||
| This compound C | FBP | ~15 | ~10 | Brain |
| F1P | ~30,000 |
Table 1: Comparison of kinetic parameters for human this compound isozymes. Km values and activity ratios are approximate and can vary depending on experimental conditions.
The intermediate FBP/F1P activity ratio of this compound C is a distinguishing feature.[5] While this compound A is highly specific for FBP, and this compound B efficiently cleaves both substrates, this compound C's properties are situated between these two, suggesting a specialized role in brain metabolism.[5]
Role in Brain Fructose (B13574) Metabolism
Recent studies have indicated that specific regions of the brain, including the cerebellum, hippocampus, cortex, and olfactory bulb, are capable of fructose metabolism.[5][17] These regions show notable expression of ketohexokinase (KHK) and this compound C.[5] The enzymatic activity of both KHK and this compound in these brain regions is significantly higher than in the liver, suggesting a substantial capacity for fructose processing in the CNS.[5][17] This pathway may be particularly relevant given the increasing dietary intake of fructose.
"Moonlighting" Functions of this compound C in Neuronal Development and Function
Beyond its role in glycolysis, this compound C exhibits several non-canonical functions that are critical for neuronal homeostasis and development.
Regulation of mRNA Stability
This compound C, along with this compound A, has been identified as a ribonucleolytic component of a neuronal complex that regulates the stability of the light neurofilament (NF-L) mRNA.[18][19]
-
Mechanism: Aldolases A and C specifically bind to a 68-nucleotide segment of the NF-L mRNA that spans the translation termination signal.[18] This interaction is thought to involve endonucleolytic cleavage of the transcript.[18][19]
-
Functional Significance: By modulating the stability of NF-L mRNA, this compound C plays a role in regulating the expression of this critical cytoskeletal protein.[18] This is likely important for maintaining the highly asymmetrical structure and function of large neurons.[18][19]
-
Competition with PABP: The binding of this compound C to the NF-L mRNA is competitive with the poly(A)-binding protein (PABP).[18][20] PABP binding appears to shield the mRNA from this compound-mediated decay.[20] This interplay suggests a sophisticated regulatory mechanism for NF-L expression.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Enrichment of this compound C Correlates with Low Non-Mutated IDH1 Expression and Predicts a Favorable Prognosis in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound C - Wikipedia [en.wikipedia.org]
- 4. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Specific regions of the brain are capable of fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential distribution of this compound A and C in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purkinje cell expression of the mouse this compound C gene in transgenic mice is directed by an upstream regulatory element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional dissection of the brain-specific rat this compound C gene promoter in transgenic mice. Essential role of two GC-rich boxes and an HNF3 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detailed Expression Pattern of this compound C (Aldoc) in the Cerebellum, Retina and Other Areas of the CNS Studied in Aldoc-Venus Knock-In Mice | PLOS One [journals.plos.org]
- 10. Detailed expression pattern of this compound C (Aldoc) in the cerebellum, retina and other areas of the CNS studied in Aldoc-Venus knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detailed Expression Pattern of this compound C (Aldoc) in the Cerebellum, Retina and Other Areas of the CNS Studied in Aldoc-Venus Knock-In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zebrin II / this compound C Expression in the Cerebellum of the Western Diamondback Rattlesnake (Crotalus atrox) | PLOS One [journals.plos.org]
- 13. Structure-function relationships between this compound C/zebrin II expression and complex spike synchrony in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Function Relationships between this compound C/Zebrin II Expression and Complex Spike Synchrony in the Cerebellum | Journal of Neuroscience [jneurosci.org]
- 15. An immunohistochemical study of this compound C in normal and neoplastic nervous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular localization of this compound C subunits in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aldolases A and C Are Ribonucleolytic Components of a Neuronal Complex That Regulates the Stability of the Light-Neurofilament mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aldolases a and C are ribonucleolytic components of a neuronal complex that regulates the stability of the light-neurofilament mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coregulation of light neurofilament mRNA by poly(A)-binding protein and this compound C: implications for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Aldolase B as a Potential Biomarker for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver diseases, including hepatitis, non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury (DILI), and hepatocellular carcinoma (HCC), represent a significant global health burden. The identification of sensitive and specific biomarkers is crucial for early diagnosis, prognosis, and monitoring treatment efficacy. Aldolase B, also known as fructose-bisphosphate this compound B, is an enzyme primarily expressed in the liver, with lower levels in the kidney and small intestine.[1][2] It plays a critical role in fructose (B13574) and glucose metabolism.[2] Due to its liver-specific expression, this compound B has emerged as a promising biomarker for liver cell damage and disease progression. When liver cells are damaged, this compound B is released into the bloodstream, making its serum levels a potential indicator of liver injury.[3][4]
Biological Basis and Rationale
This compound B is a key enzyme in fructose metabolism, where it catalyzes the cleavage of fructose-1-phosphate (B91348) into glyceraldehyde and dihydroxyacetone phosphate (B84403).[1][2] Genetic defects in the ALDOB gene lead to hereditary fructose intolerance (HFI), a condition where the accumulation of fructose-1-phosphate in liver cells becomes toxic, causing cell death, hypoglycemia, and progressive liver damage.[1][5] This direct link between this compound B dysfunction and liver pathology underscores its potential as a biomarker.
In various liver diseases, the integrity of hepatocytes is compromised, leading to the leakage of intracellular enzymes into circulation. The high concentration of this compound B in the liver makes it a specific marker of hepatocyte necrosis.[3] Furthermore, altered expression levels of this compound B have been linked to the pathophysiology of NAFLD and the progression of HCC.[6][7] For instance, deficiencies in this compound B have been shown to increase intrahepatic triglyceride content, a hallmark of NAFLD.[6][8] Conversely, the downregulation of this compound B expression has been observed in HCC and is associated with a poorer prognosis.[7][9]
A proposed mechanism in HCC involves this compound B's role in regulating cell signaling pathways. Research has shown that this compound B can form a complex with the protein phosphatase 2A (PP2A) to suppress the activity of Akt, a key promoter of cell viability and proliferation.[7] Loss of this compound B disrupts this complex, leading to uncontrolled Akt activation and tumor growth.[7]
Clinical Significance and Applications
Serum this compound B levels have been evaluated in various liver diseases:
-
Hepatitis and Liver Cell Necrosis: In patients with acute and chronic hepatitis, serum this compound B levels are significantly elevated.[3] Studies have shown a strong positive correlation between serum this compound B and serum glutamic-pyruvic transaminase (SGPT/ALT), a conventional marker of liver inflammation (r = 0.951).[3] This suggests that this compound B is a sensitive marker of liver cell damage.[4]
-
Liver Cancer: In cases of primary liver cell carcinoma or cancer metastatic to the liver, serum this compound B levels were found to be slightly elevated in about 58% of patients.[3] Downregulation of this compound B expression in HCC tissue is associated with a significantly shorter overall survival time for patients.[7][9] This indicates its potential as a prognostic biomarker.
-
Non-Alcoholic Fatty Liver Disease (NAFLD): Patients with this compound B deficiency exhibit higher intrahepatic triglyceride content compared to healthy controls, suggesting a role for the enzyme in the pathogenesis of NAFLD.[6][8] This link opens avenues for its use in studying and monitoring metabolic liver diseases.
-
Drug-Induced Liver Injury (DILI): As a marker of hepatocyte necrosis, measuring serum this compound B could be valuable in preclinical and clinical studies to assess the hepatotoxicity of new drug candidates.[3][10]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on serum this compound B in various liver conditions.
| Condition | Subjects | This compound B Serum Levels (ng/mL) | Key Findings & Correlations | Reference(s) |
| Normal / Healthy Controls | 21 | 21 - 39 (Mean: 28.7 ± 8.6) | Baseline levels established for comparison. | [3] |
| Acute & Chronic Hepatitis | 42 | > 40 ng/mL in 95% of patients | Strong correlation with SGPT/ALT (r=0.951) and total this compound activity (r=0.967). | [3] |
| Cancer with Liver Metastasis / HCC | 26 | Slightly elevated in 58% of patients | No elevation was observed in cancer patients without liver metastasis. | [3] |
| Hereditary Fructose Intolerance | 15 | (Not measured in serum) | Patients had significantly higher intrahepatic triglyceride content (2.5% vs 0.6% in controls). | [6][8] |
Protocols for Measurement of this compound B
Experimental Workflow Overview
The general workflow for quantifying this compound B from biological samples involves sample collection, preparation, execution of the appropriate assay, and subsequent data analysis.
Protocol: Measurement of Serum this compound B by ELISA
This protocol is based on the principles of a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA), for which commercial kits are available.[11]
A. Principle This assay uses a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human this compound B is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound B present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for this compound B is added. Following a final wash, a substrate solution is added, and color develops in proportion to the amount of this compound B bound. The reaction is stopped, and the color intensity is measured.
B. Materials
-
Human this compound B ELISA Kit (contains pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Sample collection tubes
-
Centrifuge
C. Sample Preparation
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or store at ≤ -20°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or store at ≤ -20°C.
-
Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize in PBS and lyse the tissue with a suitable lysis buffer. Centrifuge at 10,000 x g for 5 minutes to remove debris. Assay the supernatant immediately or store at ≤ -20°C.[11]
D. Assay Procedure
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 100 µL of standard or appropriately diluted sample to each well. It is recommended to run each standard and sample in duplicate.[11]
-
Seal the plate and incubate for 90 minutes at 37°C.[11]
-
Aspirate each well and wash 3-4 times with Wash Buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Seal the plate and incubate for 60 minutes at 37°C.
-
Repeat the aspiration/wash step.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.
-
Repeat the aspiration/wash step.
-
Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well within 5 minutes, using a microplate reader set to 450 nm.
E. Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards and samples.
-
Subtract the mean zero standard OD from all other readings.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound B in the samples.
Protocol: Measurement of this compound B Activity (Colorimetric)
This protocol measures the enzymatic activity of this compound.
A. Principle this compound cleaves fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). The subsequent reactions involving the conversion of these products lead to the generation of a product that can be measured colorimetrically, where the rate of color development is proportional to the this compound activity.
B. Materials
-
This compound Activity Colorimetric Assay Kit (contains assay buffer, substrate, enzyme mix, developer, NADH standard)
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurement at 450 nm
-
Pipettes, centrifuge, etc.
C. Sample Preparation
-
Prepare serum, plasma, or tissue homogenates as described in the ELISA protocol. Samples may be assayed directly or after dilution in this compound Assay Buffer.
D. Assay Procedure
-
Prepare NADH standards in a 96-well plate to generate a standard curve (0 to 12.5 nmol/well). Bring the final volume of each standard well to 50 µL with this compound Assay Buffer.
-
Add 2-50 µL of sample to desired wells. Adjust the final volume to 50 µL with this compound Assay Buffer.
-
Prepare a Reaction Mix for each sample and standard according to the kit instructions (typically includes Assay Buffer, this compound Substrate, Enzyme Mix, and Developer).
-
Add 50 µL of the Reaction Mix to each well containing the standard or sample.
-
Immediately begin measuring the absorbance (A450) in kinetic mode at 37°C for 10-60 minutes.
E. Calculation of Activity
-
Calculate the change in absorbance (ΔA450) over a specific time interval (Δt) for each sample from the linear portion of the curve.
-
Use the NADH standard curve to determine the amount of NADH (B) generated by the sample during the reaction time.
-
Calculate the this compound activity using the following formula: Activity (U/mL) = (B / (Δt * V)) * D Where:
-
B = Amount of NADH from the standard curve (nmol)
-
Δt = Reaction time (minutes)
-
V = Sample volume (mL)
-
D = Sample dilution factor
-
Historical Protocol: Radioimmunoassay (RIA)
For historical context, early studies utilized a solid-phase, noncompetitive radioimmunoassay.[3] This method involves coating plates with specific anti-human this compound B IgG, adding the sample, and then detecting the bound this compound B with a ¹²⁵I-labeled specific IgG antibody.[3] While highly specific and sensitive, the use of radioactive materials has led to its general replacement by ELISA and other non-radioactive methods in modern research.
Advantages and Limitations
Advantages:
-
Liver Specificity: this compound B is predominantly found in the liver, making it a more specific marker of liver injury compared to enzymes like AST and ALT, which are also present in other tissues.[2][3]
-
Sensitivity: Immunoassays for this compound B can detect low concentrations in the serum, making it a sensitive marker for early or mild liver cell necrosis.[3][4]
-
Multiple Applications: It has potential utility across a range of liver diseases, from hepatitis to NAFLD and HCC.[3][6][7]
Limitations:
-
Lack of Disease Specificity: Elevated serum levels indicate hepatocyte necrosis but do not distinguish the underlying cause (e.g., viral hepatitis vs. DILI).
-
Need for Further Validation: While promising, this compound B is not yet a standard clinical biomarker, and more extensive validation against the current gold standard (liver biopsy) is needed across different patient populations.[12]
-
Expression Changes: In some conditions like HCC, this compound B expression is downregulated in the tissue, which may complicate the interpretation of serum levels as a biomarker for tumor burden.[7]
Conclusion
This compound B is a well-founded biomarker candidate for liver disease, grounded in its liver-specific expression and direct role in liver pathophysiology. Its measurement can provide sensitive and specific information about ongoing hepatocyte injury. The availability of robust immunoassay and activity assay protocols facilitates its inclusion in research and drug development programs. Further clinical studies are warranted to fully establish its diagnostic and prognostic value in routine clinical practice for managing patients with liver disease.
References
- 1. ALDOB gene: MedlinePlus Genetics [medlineplus.gov]
- 2. This compound B - Wikipedia [en.wikipedia.org]
- 3. Human this compound B serum levels: a marker of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum this compound isoenzymes in benign and malignant liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Frameshift Mutation of the ALDOB Gene in a Korean Girl Presenting with Recurrent Hepatitis Diagnosed as Hereditary Fructose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patients With this compound B Deficiency Are Characterized by Increased Intrahepatic Triglyceride Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of hepatic this compound B activates Akt and promotes hepatocellular carcinogenesis by destabilizing the Aldob/Akt/PP2A protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ALDOB | Rupa Health [rupahealth.com]
- 10. m.youtube.com [m.youtube.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Nonalcoholic fatty liver disease: Diagnostic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Aldolase: A Comprehensive Guide to Proper Laboratory Disposal
For researchers, scientists, and drug development professionals, the safe and responsible disposal of enzymes like Aldolase is a critical component of laboratory management and environmental compliance. Adherence to proper disposal protocols minimizes health risks, prevents environmental contamination, and ensures regulatory compliance. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to observe the following safety measures to minimize the risk of exposure and sensitization. While this compound is not generally considered a hazardous substance, good laboratory practices should always be followed.[1][2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a protective lab coat.[1][5]
-
Respiratory Protection: When handling powdered or lyophilized this compound, work in a chemical fume hood or a well-ventilated area to prevent the generation and inhalation of dust.[5] Actions that create dust should be avoided.[3][5]
-
Avoid Contact: Prevent direct contact with skin and eyes.[5] In case of accidental contact, flush the affected area thoroughly with water.[1][4][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the enzyme, even if gloves were worn.[5][7]
-
Spill Management: Clean spills promptly. For liquid spills, absorb with an inert material and wash the site with copious amounts of water.[1] For solid spills, carefully sweep or vacuum up the material to avoid dust formation and place it in a sealed container for disposal.[3][4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (liquid or solid), concentration, and whether it is contaminated with other hazardous materials. Always consult your institution's specific waste management policies and local regulations before proceeding.
Procedure 1: Liquid this compound Waste Disposal (Non-Biohazardous)
This procedure applies to dilute, aqueous solutions of this compound in non-hazardous buffers.
-
Inactivation (Recommended): While not always required for non-hazardous enzyme solutions, inactivation provides an additional layer of safety. This compound can be irreversibly denatured by lowering the pH.[8]
-
Adjust the pH of the liquid waste to below 4.5 using a suitable acid (e.g., 1M HCl).
-
Allow the solution to stand for at least 1 hour to ensure complete denaturation.
-
Alternatively, a common method for general enzyme deactivation is to treat the solution with a 5% bleach solution for an extended period (e.g., 12-16 hours).[5]
-
-
Neutralization: If an acidic inactivation method was used, neutralize the solution to a pH between 6.0 and 8.0 with a suitable base (e.g., 1M NaOH) before drain disposal.
-
Drain Disposal: Pour the inactivated and neutralized solution down the laboratory sink with copious amounts of running water.[9] This helps to dilute the solution further and prevent any potential issues with plumbing.[10]
-
Caution: Be mindful of aerosol generation when pouring liquids down the drain. Using a local exhaust ventilation (LEV) system at the sink is a recommended best practice.[9]
-
Procedure 2: Solid this compound Waste Disposal
This procedure applies to unused powdered/lyophilized this compound and materials like contaminated gels.
-
Collection: Carefully collect the solid waste, minimizing dust generation.[9] Use tools like spatulas or scoops, and do not leave them dusty after use.[9]
-
Packaging: Place the solid waste into a clearly labeled, sealed, and puncture-resistant container.[3][9] The container should be suitable for chemical waste.
-
Disposal: The sealed container should be disposed of as solid chemical waste, typically through incineration.[9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal via an approved waste management provider.
Procedure 3: Disposal of Contaminated Labware and PPE
This procedure applies to disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels.
-
Segregation: Treat all materials that have contacted this compound as chemical waste.[11] Segregate this waste from regular trash.
-
Collection: Place all contaminated items into a designated, leak-proof waste container lined with a durable bag and equipped with a lid to prevent dust or aerosol escape.[9][12]
-
Disposal: When the container is full, seal the bag and dispose of it as solid laboratory or chemical waste according to your institutional guidelines.
Procedure 4: Biohazardous this compound Waste
If this compound or associated materials are contaminated with potentially infectious agents (e.g., human or animal cell cultures, microorganisms, recombinant DNA), the waste must be treated as biohazardous or regulated medical waste (RMW).[12][13][14]
-
Collection: Collect all biohazardous waste (liquid and solid) in designated, leak-proof containers clearly marked with the universal biohazard symbol.[12][13]
-
Decontamination: This waste must be decontaminated before final disposal. The most common method is steam sterilization via an autoclave.[13] Chemical disinfection may also be an option for liquid waste, following your institution's biosafety protocols.[13]
-
Final Disposal: After decontamination, the waste is typically collected by a licensed biohazardous waste management vendor (e.g., Stericycle) for final treatment and disposal.[13][15] Never dispose of untreated biohazardous waste in the regular trash or down the drain.
Quantitative Data and Experimental Protocols
For quick reference, the following table summarizes key quantitative parameters for this compound handling and disposal.
| Parameter | Value/Procedure | Source | Notes |
| Inactivation pH | < 4.5 | [8] | This compound is irreversibly denatured at acidic pH. |
| General Enzyme Deactivation | Treat with 5% bleach solution for 12-16 hours. | [5] | This is a general protocol for enzymes, shown here for amylase, and can be adapted. |
| Recommended Storage Temp. | -20 °C or 2-8°C | [3][8] | Stability depends on the formulation (lyophilized powder vs. suspension). |
Protocol: Inactivation of Liquid this compound Waste via pH Adjustment
This protocol details the steps to denature this compound in a liquid solution before disposal.
-
Objective: To irreversibly inactivate this compound enzyme activity through acid denaturation.
-
Materials:
-
Liquid this compound waste
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Appropriate waste container
-
Stir bar and stir plate
-
-
Methodology:
-
Place the liquid this compound waste in a suitable container within a fume hood.
-
Begin stirring the solution gently.
-
Slowly add 1M HCl dropwise to the solution.
-
Monitor the pH continuously using a calibrated pH meter or periodically with pH strips.
-
Continue adding acid until the pH of the solution is stable at or below 4.5.
-
Stop adding acid and allow the solution to stir for at least 60 minutes to ensure complete denaturation.
-
After inactivation, slowly add 1M NaOH to neutralize the solution to a pH between 6.0 and 8.0.
-
The neutralized, inactivated solution is now ready for disposal down the drain with copious amounts of water, per institutional guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the safe disposal of this compound waste.
References
- 1. qa-bio.com [qa-bio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. amano-enzyme.com [amano-enzyme.com]
- 7. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 8. This compound | Worthington Biochemical [worthington-biochem.com]
- 9. aise.eu [aise.eu]
- 10. medichem-me.com [medichem-me.com]
- 11. benchchem.com [benchchem.com]
- 12. biosafety.utk.edu [biosafety.utk.edu]
- 13. icahn.mssm.edu [icahn.mssm.edu]
- 14. medprodisposal.com [medprodisposal.com]
- 15. Biohazard Waste Disposal | Stericycle [stericycle.com]
Essential Safety and Logistics for Handling Aldolase
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of aldolase, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is critical for maintaining a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. It is imperative to always wear the appropriate protective gear to prevent exposure and contamination.[1][2] For procedures with a higher risk of aerosol generation, enhanced respiratory protection is recommended.[3][4]
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles | Must be ANSI Z87.1-compliant.[2] Should be worn at all times in the laboratory. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashes, such as during bulk handling or transfer.[2][5] | |
| Hands | Disposable Nitrile Gloves | Standard for incidental contact.[1][2] It is advisable to change gloves frequently, especially after potential contact with the enzyme. |
| Body | Laboratory Coat | Should be fully buttoned to provide maximum coverage and protect against spills.[5][6] |
| Respiratory | N95 Respirator or higher | Recommended when handling this compound powder or when there is a potential for aerosol formation (e.g., during sonication or vigorous mixing).[3][4][7] |
| Feet | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[1][5] |
Operational Plan: Step-by-Step Guidance
Safe Handling Procedures
Following a systematic workflow is crucial to minimize risks during the handling of this compound. The primary goal is to prevent the generation of aerosols and avoid direct contact with the enzyme.[3][8][9]
References
- 1. uah.edu [uah.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. amano-enzyme.com [amano-enzyme.com]
- 4. amfep.org [amfep.org]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. qa-bio.com [qa-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 9. ase.org.uk [ase.org.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
